![molecular formula C10H6N2O B7904439 4-oxo-4H-quinolizine-1-carbonitrile](/img/structure/B7904439.png)
4-oxo-4H-quinolizine-1-carbonitrile
Overview
Description
4-oxo-4H-quinolizine-1-carbonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity:
- A study by Esmaeili et al. (2017) demonstrated the use of 2-oxo-2H-chromene-3-carbonitriles in a three-component condensation reaction to produce benzopyrano[3,4-a]quinolizines. This method offers a facile and diastereoselective approach to synthesize functionalized quinolizines under mild conditions (Esmaeili et al., 2017).
- Hagimori et al. (2009) developed a novel synthesis method for 4H-quinolizine derivatives using sulfonyl ketene dithioacetals, which allowed the replacement of the methylsulfanyl group with a proton in the quinolizine skeleton under mild conditions (Hagimori et al., 2009).
Photovoltaic and Optical Properties:
- Zeyada et al. (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their application in organic–inorganic photodiode fabrication. The study showed the potential of these compounds in photodiodes due to their rectification behavior and photovoltaic properties (Zeyada et al., 2016).
Biological Applications:
- Xu et al. (2009) synthesized 4-oxo-4H-quinolizine-3-carboxylic acid derivatives with potential anti-HIV integrase inhibitory activity. This study highlights the importance of these compounds in the development of new therapeutics (Xu et al., 2009).
Fluorescence and Sensing Applications:
- Yang et al. (2021) developed ultrafast and reversible cyclization/cycloreversion reactions of 4-imino-4H-quinolizine-1-carbonitrile derivatives for pH sensing in living cells. This indicates the potential of these compounds in biological imaging and molecular switches (Yang et al., 2021).
properties
IUPAC Name |
4-oxoquinolizine-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-7-8-4-5-10(13)12-6-2-1-3-9(8)12/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZRQKJKMQMMNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-4H-quinolizine-1-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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